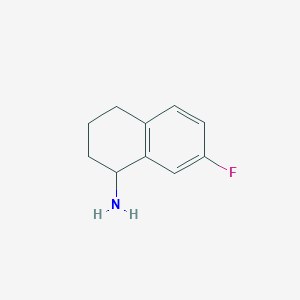

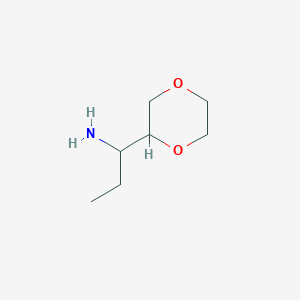

![molecular formula C20H18FN5O4 B2386467 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1008930-29-7](/img/structure/B2386467.png)

2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. These compounds have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives can be synthesized through a variety of methods. For instance, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could confer unique electronic properties .Aplicaciones Científicas De Investigación

Anticancer Effects and PI3K Inhibition

One study explored the modification of a structurally related compound as a PI3K inhibitor, highlighting its remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers synthesized derivatives with potent antiproliferative activities and significantly reduced acute oral toxicity. This modification also retained inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial Activities

Another study focused on the synthesis and evaluation of new 1,2,4-Triazole derivatives for their antimicrobial activities. Some of these newly synthesized compounds demonstrated good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Analgesic and Anti-inflammatory Properties

Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant anti-inflammatory and analgesic activities. These compounds inhibited COX-1/COX-2 selectively and demonstrated potential as new leads for the development of analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Herbicidal Activities

In the agricultural sector, novel triazolinone derivatives were synthesized and evaluated for their herbicidal activities. These compounds, particularly those incorporating cyclic imide pharmacophores, displayed effective control over broadleaf weeds in rice fields, indicating their utility as postemergent herbicides (Yan-ping Luo et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been characterized and tested in organic field-effect transistors (ofets) .

Mode of Action

It is suggested that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds as semiconductors in ofet devices .

Result of Action

Similar compounds have shown to behave as p-type semiconductors .

Propiedades

IUPAC Name |

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4/c1-11-3-8-15(30-2)14(9-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-4-12(21)5-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYULJCIKSXXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

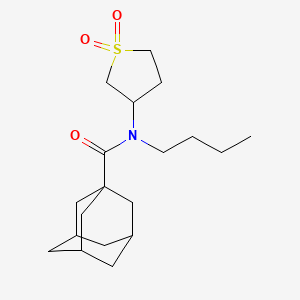

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)